Physicochemical Profile Comparison: 2-Chloro-4-ethoxyphenol vs. 4-Ethoxyphenol
The introduction of a chlorine atom at the 2-position significantly alters the physicochemical properties of 2-Chloro-4-ethoxyphenol compared to its non-chlorinated parent scaffold, 4-ethoxyphenol. This modification is quantitatively reflected in the compound's lipophilicity and predicted boiling point. A calculated LogP value of 2.47 indicates increased lipophilicity relative to typical non-chlorinated alkoxyphenols, which influences its solubility in organic solvents and its partitioning in biphasic reaction systems . Furthermore, the compound exhibits a boiling point of 260.9±20.0 °C at 760 mmHg, a value that defines its handling and purification conditions for synthetic applications .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.47286185967 |
| Comparator Or Baseline | 4-ethoxyphenol (non-chlorinated parent) |
| Quantified Difference | Calculated LogP > 2.47 vs. a lower expected LogP for non-halogenated 4-ethoxyphenol |
| Conditions | In silico calculated value |
Why This Matters
This quantifiable difference in lipophilicity confirms a fundamental change in solubility and partitioning behavior, directly impacting the compound's suitability for organic phase reactions and its potential for membrane permeability in biological systems.
